N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
N~1~-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C18H28N2O2. This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a piperidinoethyl group, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with naphthalene-1,8-diamine to form an intermediate compound. This intermediate is then reacted with other reagents under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE include:
- 2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine
- N-(4-Methoxyphenyl)-N-(1-methyl-2-piperidinoethyl)propanamide
Uniqueness
N~1~-(4-METHOXYPHENYL)-4-METHYL-N~1~-(2-PIPERIDINOETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H28N2O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H28N2O3S/c1-18-6-12-21(13-7-18)27(24,25)23(17-16-22-14-4-3-5-15-22)19-8-10-20(26-2)11-9-19/h6-13H,3-5,14-17H2,1-2H3 |
InChI Key |
SPFYJDITILQYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCN2CCCCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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